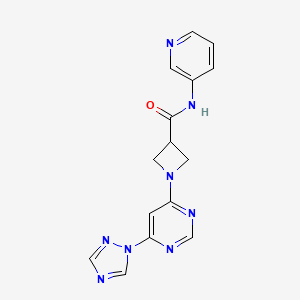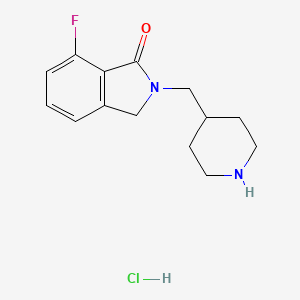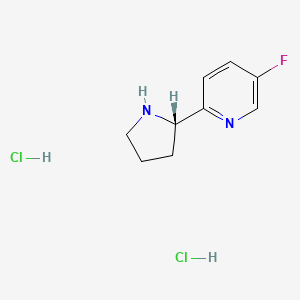
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is a complex organic compound that features a bromine atom, a chlorophenyl group, a sulfonyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-nitrophenyl)ethanone to form 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate is then subjected to a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethanone: Lacks the sulfonyl and chlorophenyl groups, making it less versatile in chemical reactions.
4-Chlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds but lacks the bromine and nitrophenyl groups.
Uniqueness
2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of bromine, nitro, sulfonyl, and chlorophenyl groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
2-bromo-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO5S/c16-8-15(19)10-1-6-14(18(20)21)11(7-10)9-24(22,23)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLCGOHMCRJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)CBr)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2750022.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2750031.png)

![N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2750034.png)
![N-methyl-4-{[1-(prop-2-enoyl)piperidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B2750035.png)
![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)
![RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B2750038.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2750039.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2750043.png)


